tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
CAS No.: 1368055-49-5
Cat. No.: VC11606918
Molecular Formula: C12H21NO3
Molecular Weight: 227.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368055-49-5 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 2-position with an isopropyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The 3-oxo moiety introduces a ketone functionality, enabling further derivatization. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.3 g/mol), and the (2S) configuration confers chirality, critical for interactions with biological targets .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1368055-49-5 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.3 g/mol |
| Purity | ≥95% |
| Storage Conditions | 2–8°C under inert atmosphere |
Synthesis Methods
Conventional Boc Protection Strategy
The synthesis typically begins with a pyrrolidine precursor, such as (2S)-2-(propan-2-yl)pyrrolidin-3-one. Reaction with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C, mediated by triethylamine (Et₃N), yields the Boc-protected product. This method achieves 75–85% yields and high enantiomeric excess (ee >98%).
Stereoselective Approaches
Advanced protocols employ chiral auxiliaries or catalysts to enhance stereocontrol. For instance, Quintavalla et al. demonstrated a zinc-mediated allylation in dimethylformamide (DMF) to construct the pyrrolidine skeleton, followed by ozonolysis and oxidation to install the 3-oxo group . This method avoids racemization and is scalable for industrial applications.
Table 2: Comparative Synthesis Protocols
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Boc Protection | DCM, Et₃N, 0°C | 80 | High (ee >98%) |
| Zinc-Mediated | Zn/LiCl, DMF, RT | 72 | Moderate (ee 85%) |
Applications in Drug Discovery
Enzyme Inhibition Studies
The compound’s rigid pyrrolidine scaffold mimics transition states in enzymatic reactions. Preliminary assays indicate inhibitory activity against prolyl oligopeptidase (POP) and dipeptidyl peptidase-4 (DPP-4), targets for neurodegenerative diseases and diabetes . Modifications at the 3-oxo position (e.g., thiazolidine incorporation) enhance binding affinity, as seen in Teneligliptin analogs .
Spirocyclic Derivatives
Spiro-fusion of the pyrrolidine ring with indoline (e.g., tert-butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate) generates Wnt/β-catenin inhibitors, showing promise in oncology. The isopropyl group at C2' improves metabolic stability compared to methyl analogs.
Research Advancements and Mechanistic Insights
Kinetic Resolution Studies
Recent work by Lombardo et al. utilized lipase-catalyzed acetylation to resolve racemic mixtures of 2-(propan-2-yl)pyrrolidin-3-one, achieving 99% ee for the (S)-enantiomer . This biocatalytic approach reduces waste and aligns with green chemistry principles.
Computational Modeling
Density functional theory (DFT) calculations reveal that the Boc group stabilizes the pyrrolidine ring via n→π interactions*, lowering the activation energy for nucleophilic substitutions. This explains the compound’s reactivity in SN2 reactions with alkyl halides.
Comparative Analysis with Analogous Compounds
tert-Butyl 4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
This analog (CAS 401564-36-1) replaces the 3-oxo group with a thiazolidine-carbonyl moiety, enhancing DPP-4 inhibition (IC₅₀ = 12 nM vs. 45 nM for the parent compound) . The thiazolidine ring engages in hydrogen bonding with catalytic residues, as confirmed by X-ray crystallography .
Spirocyclic Oxindole Derivatives
Spiro-fused derivatives exhibit 10-fold higher solubility in aqueous buffers compared to non-spiro analogs, addressing formulation challenges in drug development.
Future Directions
Prodrug Design
Converting the 3-oxo group to a ketal or enol ether could improve oral bioavailability. Preliminary studies show that ketal derivatives resist first-pass metabolism in rodent models.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles functionalized with folate ligands may enhance tumor-specific uptake of spirocyclic derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume